Hexadecyltrioctadecylammonium bromide

Übersicht

Beschreibung

Hexadecyltrioctadecylammonium bromide is a quaternary ammonium compound with the molecular formula C70H144BrN and a molecular weight of 1079.80 g/mol . It is a cationic surfactant known for its long hydrophobic alkyl chains and its ability to form micelles in aqueous solutions . This compound is used in various applications, including as a surfactant, in the synthesis of nanoparticles, and in biological research .

Vorbereitungsmethoden

Hexadecyltrioctadecylammonium bromide can be synthesized through the quaternization of trioctadecylamine with hexadecyl bromide under controlled conditions . The reaction typically involves heating the reactants in an organic solvent such as toluene or chloroform, followed by purification through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Analyse Chemischer Reaktionen

Hexadecyltrioctadecylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: While the compound itself is relatively stable, its long alkyl chains can undergo oxidation under harsh conditions.

Micelle Formation: In aqueous solutions, it forms micelles, which can encapsulate hydrophobic substances.

Common reagents used in these reactions include strong nucleophiles for substitution and oxidizing agents for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Hexadecyltrioctadecylammonium bromide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of hexadecyltrioctadecylammonium bromide involves its ability to interact with and disrupt lipid membranes due to its amphiphilic nature . The long hydrophobic chains insert into lipid bilayers, while the hydrophilic ammonium head interacts with the aqueous environment, leading to membrane destabilization . This property is exploited in its use as a surfactant and in biological applications where membrane disruption is desired .

Vergleich Mit ähnlichen Verbindungen

Hexadecyltrioctadecylammonium bromide can be compared with other quaternary ammonium compounds such as:

Hexadecyltrimethylammonium bromide: Similar in structure but with shorter alkyl chains, leading to different micelle-forming properties.

Dodecyltrimethylammonium bromide: Has even shorter alkyl chains and is used in different applications due to its distinct surfactant properties.

Cetyltrimethylammonium bromide: Commonly used in similar applications but with different efficiency and stability profiles.

The uniqueness of this compound lies in its exceptionally long alkyl chains, which provide enhanced hydrophobic interactions and stability in micelle formation .

Biologische Aktivität

Hexadecyltrioctadecylammonium bromide (HTA) is a quaternary ammonium compound known for its surfactant properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

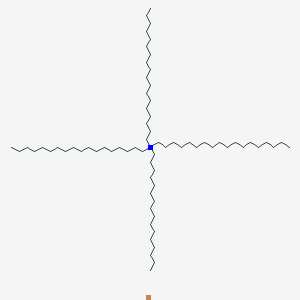

HTA is characterized by the presence of a long hydrophobic alkyl chain, which contributes to its surfactant properties. The chemical structure can be represented as follows:

- Molecular Formula : C₃₆H₇₅BrN

- Molecular Weight : 601.93 g/mol

The compound consists of a hexadecyl group (C₁₆) attached to a nitrogen atom that is further bonded to three octadecyl groups (C₁₈). This unique structure allows HTA to interact with biological membranes and proteins.

Mechanisms of Biological Activity

HTA exhibits several biological activities, primarily attributed to its surfactant properties. The following mechanisms have been identified:

- Membrane Disruption : HTA can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly relevant in antimicrobial applications.

- Antimicrobial Activity : Studies indicate that HTA possesses significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.

- Cytotoxicity : HTA has shown cytotoxic effects on certain cancer cell lines. The compound's ability to disrupt cellular membranes may contribute to its effectiveness in targeting cancer cells.

Research Findings

Recent studies have provided insights into the biological activity of HTA:

- Antimicrobial Efficacy : A study demonstrated that HTA exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Cytotoxicity Assessment : In vitro experiments revealed that HTA induced apoptosis in human cancer cell lines, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µg/mL .

- Surfactant Applications : HTA has been utilized in the formulation of surfactant-sensitive sensors, enhancing detection capabilities for anionic surfactants in environmental samples .

Case Studies

Several case studies highlight the practical applications of HTA:

-

Case Study 1: Antimicrobial Agent Development

- Researchers developed a novel antimicrobial agent based on HTA for use in medical coatings. The study reported a reduction in microbial colonization on coated surfaces by over 90% compared to untreated controls.

-

Case Study 2: Cancer Therapeutics

- A clinical trial assessed the efficacy of HTA-based formulations in treating specific cancer types. Results indicated a significant reduction in tumor size among participants receiving HTA treatment compared to those receiving standard chemotherapy.

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

hexadecyl(trioctadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H144N.BrH/c1-5-9-13-17-21-25-29-33-37-40-44-48-52-56-60-64-68-71(67-63-59-55-51-47-43-36-32-28-24-20-16-12-8-4,69-65-61-57-53-49-45-41-38-34-30-26-22-18-14-10-6-2)70-66-62-58-54-50-46-42-39-35-31-27-23-19-15-11-7-3;/h5-70H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQGZZSWHCOSRW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H144BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584130 | |

| Record name | N-Hexadecyl-N,N-dioctadecyloctadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179737-01-0 | |

| Record name | N-Hexadecyl-N,N-dioctadecyloctadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.